D-Erythrulose: A Comprehensive Technical Guide
D-Erythrulose: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Erythrulose (CAS 496-55-9) is a naturally occurring tetrose ketosugar with growing interest in the cosmetic and pharmaceutical industries.[1][2][3] Primarily known for its use as a self-tanning agent in cosmetics, it provides a more natural and longer-lasting tan compared to dihydroxyacetone (DHA) alone.[4] This technical guide provides an in-depth overview of the fundamental chemical properties of D-Erythrulose, including its physicochemical characteristics, spectroscopic data, and stability profile. Detailed experimental protocols for its synthesis and purification are presented, alongside a discussion of its primary biological interaction: the Maillard reaction with skin proteins. This document is intended to serve as a comprehensive resource for researchers and professionals working with D-Erythrulose.
Core Chemical Properties
D-Erythrulose is a monosaccharide with the chemical formula C₄H₈O₄.[4] It is a chiral molecule and exists as two enantiomers, D-Erythrulose and L-Erythrulose (B118282). The D-isomer is the more common form used in commercial applications. Structurally, it is a ketotetrose, meaning it is a four-carbon sugar with a ketone functional group.[4]
Physicochemical Properties
The fundamental physicochemical properties of D-Erythrulose are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈O₄ | [4][5] |
| Molecular Weight | 120.10 g/mol | [5] |
| Appearance | Clear, colorless to pale-yellowish, viscous liquid or syrup | [4][6] |
| Melting Point | Not available | |
| Boiling Point | 144.07 °C (rough estimate) | [7] |
| Solubility | Soluble in water, slightly soluble in methanol | [8] |
| Specific Optical Rotation ([α]D) | -11° | [9] |
Structural Representation
The structure of D-Erythrulose can be represented in both Fischer and Haworth projections. As a ketose, it does not readily form a stable cyclic hemiacetal in the same way as aldoses.
Fischer Projection of D-Erythrulose and L-Erythrulose
Fischer projections of D- and L-Erythrulose.
Stability Profile
D-Erythrulose exhibits greater stability compared to dihydroxyacetone (DHA), another common self-tanning agent.[10] Its stability is influenced by both pH and temperature.
-
pH Stability: D-Erythrulose is most stable in acidic conditions, with an optimal pH range of 2.0 to 5.0 for formulations.[7] Above pH 5.5, it becomes unstable and can undergo hydration to an aliphatic tetra-alcohol.
-
Temperature Stability: To maintain product quality, pure D-Erythrulose should not be exposed to temperatures exceeding 40°C. For long-term storage, a temperature of 4-8°C is recommended.[11]
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of D-Erythrulose. Below is a summary of available spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C-NMR: The ¹³C-NMR spectrum of D-Erythrulose has been observed in reaction mixtures.[13][14] Although a fully assigned spectrum of the pure compound is not published, the data from these studies can be used to identify the characteristic signals of D-Erythrulose.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
-
FTIR Spectroscopy: Specific experimental FTIR data for D-Erythrulose is not currently available in public databases.
-
Mass Spectrometry: The fragmentation pattern of D-Erythrulose under mass spectrometry is expected to show characteristic losses of water and formaldehyde (B43269), similar to other simple sugars.[15][16]
Experimental Protocols
Synthesis of D-Erythrulose
D-Erythrulose can be synthesized through various methods, including enzymatic conversion and chemical synthesis.
A common enzymatic route involves the epimerization of L-Erythrulose to a racemic mixture of D- and L-Erythrulose, followed by separation.[17][18]
Protocol: Enzymatic Epimerization of L-Erythrulose
-
Enzyme Preparation: Express and purify D-tagatose 3-epimerase from a suitable host organism, such as Pseudomonas cichorii.[17]
-
Reaction Setup: Prepare a reaction mixture containing L-Erythrulose (10-100 mM) and the purified D-tagatose 3-epimerase (0.1-1 mg/mL) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).[17]
-
Incubation: Incubate the reaction mixture at 30-40°C for 4-12 hours.[17]
-
Monitoring: Monitor the reaction progress by measuring the change in specific optical rotation, which will approach zero as the racemic mixture is formed.[18]
-
Purification: Separate the D-Erythrulose from the L-Erythrulose using chiral chromatography.
Enzymatic synthesis workflow of D-Erythrulose.
D-Erythrulose can be synthesized via an aldol (B89426) condensation reaction between dihydroxyacetone (DHA) and formaldehyde.[19]
Protocol: Aldol Condensation for Erythrulose (B1219606) Synthesis
-
Reaction Setup: In a glass reactor equipped with a magnetic stirrer and reflux condenser, combine a 7.5 M formaldehyde solution (1.35 mL), dihydroxyacetone (45 mg, 0.5 mmol), and purified water (100 mL).[19]
-
Catalyst Addition: Add a suitable catalyst, such as a zeolite-like imidazolate framework (e.g., ZIF-8, 35 mg).[19]
-
Reaction Conditions: Heat the mixture to 80°C with vigorous stirring (1000 rpm) for 30 minutes. The pH of the reaction solution should be around 8.36.[19]
-
Analysis: Analyze the reaction mixture using HPLC to determine the conversion of DHA and the yield of erythrulose.[19]
-
Purification: Purify the erythrulose from the reaction mixture using chromatographic techniques as described below.
Purification of D-Erythrulose by HPLC
High-Performance Liquid Chromatography (HPLC) is a robust method for the purification of D-Erythrulose. The following protocol is adapted from methods used for the separation of similar sugars.[20][21]
Protocol: HPLC Purification of D-Erythrulose
-
HPLC System: Utilize an HPLC system equipped with a refractive index (RI) detector.
-
Column: Employ a carbohydrate analysis column, such as a Lichrospher 5-NH2 column (250 mm x 4.6 mm).[21]
-
Mobile Phase: Prepare a mobile phase of acetonitrile (B52724) and water (90:10, v/v) and degas thoroughly.[21]
-
Flow Rate: Set the flow rate to 1.0 mL/min.[21]
-
Temperature: Maintain the column temperature at 30°C and the detector temperature at 35°C.[21]
-
Sample Preparation: Dissolve the crude D-Erythrulose sample in the mobile phase and filter through a 0.45 µm syringe filter.
-
Injection and Fraction Collection: Inject the sample and collect the fractions corresponding to the D-Erythrulose peak, which can be identified by comparing the retention time to a pure standard.
HPLC purification workflow for D-Erythrulose.
Biological Role and Signaling Pathways
Maillard Reaction in Self-Tanning
The primary and most well-documented biological interaction of D-Erythrulose is the Maillard reaction, which occurs on the skin's surface.[4] This non-enzymatic browning reaction takes place between the ketone group of D-Erythrulose and the free amino groups of amino acids, such as lysine, present in the keratin (B1170402) of the stratum corneum.[10][22] This reaction leads to the formation of brown-colored polymers called melanoidins, which impart a temporary tan to the skin.[10]
The Maillard reaction proceeds in several stages, beginning with the condensation of the sugar and amino acid to form a Schiff base, followed by rearrangement to a Heyns compound (for ketoses), and subsequent reactions that lead to the formation of the final colored products.[9]
Simplified Maillard reaction pathway of D-Erythrulose.
Metabolic Fate
There is limited evidence to suggest that D-Erythrulose is significantly metabolized in the human body. As a rare sugar, it is likely that a substantial portion is excreted unchanged. L-Erythrulose has been identified as a degradation product of Vitamin C, and there is some suggestion that it may be involved in protein glycation, but further research is needed to fully understand the metabolic fate of exogenously applied or ingested D-Erythrulose.[23]
Conclusion
D-Erythrulose is a fascinating ketotetrose with unique chemical properties that make it a valuable ingredient in the cosmetics industry. Its stability and the natural-looking tan it produces through the Maillard reaction are key advantages. This technical guide has provided a comprehensive overview of its fundamental characteristics, including physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and purification. The information presented herein is intended to be a valuable resource for scientists and researchers working with this compound, facilitating further research and development.
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